2-Fluoro-5-(trifluoromethoxy)pyridine

Medicinal Chemistry Physicochemical Property Optimization Drug Design

2-Fluoro-5-(trifluoromethoxy)pyridine (CAS 1361683-20-6) is a halogenated pyridine derivative, characterized by a fluorine atom at the 2-position and a trifluoromethoxy (OCF₃) group at the 5-position on the pyridine ring. With a molecular formula of C6H3F4NO and a molecular weight of 181.09 g/mol , it belongs to a class of compounds valued for their unique physicochemical properties.

Molecular Formula C6H3F4NO
Molecular Weight 181.09
CAS No. 1361683-20-6
Cat. No. B2809010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethoxy)pyridine
CAS1361683-20-6
Molecular FormulaC6H3F4NO
Molecular Weight181.09
Structural Identifiers
SMILESC1=CC(=NC=C1OC(F)(F)F)F
InChIInChI=1S/C6H3F4NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
InChIKeySMEDZBZPHZCNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(trifluoromethoxy)pyridine (CAS 1361683-20-6): An Overview of this Specialized Fluorinated Pyridine Building Block


2-Fluoro-5-(trifluoromethoxy)pyridine (CAS 1361683-20-6) is a halogenated pyridine derivative, characterized by a fluorine atom at the 2-position and a trifluoromethoxy (OCF₃) group at the 5-position on the pyridine ring. With a molecular formula of C6H3F4NO and a molecular weight of 181.09 g/mol , it belongs to a class of compounds valued for their unique physicochemical properties. The presence of the OCF₃ group imparts distinct electronic and lipophilic characteristics [1], making such compounds important intermediates in medicinal and agrochemical research. Its synthesis and utility as a building block are well-established in the literature, with methods for accessing this and related (trifluoromethoxy)pyridines enabling further functionalization for life-sciences-oriented applications [2].

Why Simple Substitution of 2-Fluoro-5-(trifluoromethoxy)pyridine (CAS 1361683-20-6) Is Not Recommended


The substitution of 2-Fluoro-5-(trifluoromethoxy)pyridine with a closely related analog, such as a 2-chloro or 3-fluoro derivative, cannot be assumed to be functionally equivalent. The specific substitution pattern dictates the electronic and steric environment of the molecule, which in turn governs its reactivity in subsequent synthetic steps and the final properties of any derived target compound. For instance, the ortho-fluorine atom in this compound can act as a unique leaving group or directing element in organometallic reactions, a characteristic not shared by hydrogen, chloro, or differently positioned fluoro-substituents [1]. Furthermore, the OCF₃ group provides a distinct balance of lipophilicity and electronegativity compared to CF₃, OCH₃, or halogen groups. Class-level data shows that OCF₃ contributes a Hansch lipophilicity parameter (πx) of +1.04, significantly higher than CF₃ (πx = +0.88) and vastly different from OCH₃ (πx = -0.02), directly impacting in vivo uptake and transport properties [2]. Generic substitution therefore risks altering a synthetic route's selectivity or compromising the crucial physicochemical profile of a lead candidate.

Quantitative Evidence for Selecting 2-Fluoro-5-(trifluoromethoxy)pyridine (CAS 1361683-20-6)


Lipophilicity Contribution of the OCF3 Group vs. Common Bioisosteres

The trifluoromethoxy (OCF3) group provides a distinct and quantifiable advantage in lipophilicity over commonly used substituents in medicinal chemistry, such as the trifluoromethyl (CF3) and methoxy (OCH3) groups. This class-level property is critical for balancing potency, absorption, and metabolic stability. [1]

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Electronic Property: Electronegativity of the OCF3 Group

The OCF3 group exerts a strong electron-withdrawing effect, quantified by its group electronegativity (χ). This property is distinct from both CF3 and OCH3 and influences the reactivity of the pyridine core and the pKa of any attached amines. [1]

Electronic Effects QSAR Medicinal Chemistry

Synthetic Accessibility via Regioselective Trifluoromethoxylation

A major hurdle in utilizing OCF3-pyridines has been their synthetic accessibility. A 2016 study established a scalable, regioselective method for their synthesis, overcoming previous limitations and making this class of compounds practical building blocks. [1]

Synthetic Methodology Process Chemistry Building Block Synthesis

Primary Research & Industrial Use Cases for 2-Fluoro-5-(trifluoromethoxy)pyridine


Medicinal Chemistry: Late-Stage Functionalization and ADME Optimization

This compound serves as a key starting material or intermediate in medicinal chemistry programs [1]. Its primary value, supported by the class-level lipophilicity data (πx(OCF3) = +1.04 vs. πx(CF3) = +0.88) [2], lies in its ability to modulate the physicochemical properties of drug candidates. Researchers utilize it to fine-tune lipophilicity, which is critical for improving membrane permeability, reducing metabolic clearance, and enhancing oral bioavailability. This is a direct and quantifiable advantage over using a CF3-analog, where a higher lipophilicity contribution is needed.

Agrochemical Discovery: Synthesis of Novel Fluorinated Active Ingredients

Fluorinated pyridines are a cornerstone of modern agrochemicals [3]. 2-Fluoro-5-(trifluoromethoxy)pyridine is employed as a building block for generating new herbicides and pesticides [1]. The OCF3 group's unique combination of high electronegativity and lipophilicity contributes to enhanced metabolic stability and improved uptake in target organisms, which are critical performance differentiators for active ingredients in the field.

Chemical Biology: Development of Radioligands and Imaging Agents

The robust synthetic protocols available for functionalizing OCF3-pyridines, such as palladium-catalyzed cross-couplings [2], make this compound suitable for creating complex molecular probes. The metabolic stability often conferred by the OCF3 group is particularly valuable for developing Positron Emission Tomography (PET) radioligands, where the compound must remain intact long enough for imaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(trifluoromethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.